molecular formula C25H24N4O4 B12774301 Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone CAS No. 81215-51-2

Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone

Cat. No.: B12774301
CAS No.: 81215-51-2
M. Wt: 444.5 g/mol
InChI Key: PBKMPHSHUURKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds.

Properties

CAS No.

81215-51-2

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H24N4O4/c30-23(16-33-20-10-9-18-5-1-2-6-19(18)15-20)26-27-24-21-7-3-4-8-22(21)29(25(24)31)17-28-11-13-32-14-12-28/h1-10,15,31H,11-14,16-17H2

InChI Key

PBKMPHSHUURKBF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.